Balapiravir

Vue d'ensemble

Description

Applications De Recherche Scientifique

Balapiravir has been extensively studied for its antiviral properties. It was initially developed for the treatment of chronic hepatitis C virus (HCV) infection and showed a synergistic effect when used in combination with PEG-IFNα-2a (IFN) with or without ribavirin in clinical studies . due to significant hematologic changes, particularly neutropenia, its development was discontinued .

In addition to HCV, this compound was also studied for its potential use in treating dengue fever. Although it was well-tolerated in clinical trials, it did not significantly alter the kinetics of virological markers or improve clinical measures of the disease . Despite these setbacks, this compound remains a valuable compound for research into antiviral therapies and the development of new antiviral drugs.

Mécanisme D'action

Le balapiravir agit comme un inhibiteur de la polymérase. Il s’agit d’un promédicament qui est converti en sa forme active, R1479, après absorption dans le tractus gastro-intestinal . La forme active inhibe la polymérase ARN dépendante de l’ARN (NS5B) du virus de l’hépatite C, empêchant ainsi la réplication virale . Dans le cas de la dengue, la production excessive de cytokines déclenchée par l’infection virale empêche la conversion du promédicament en sa forme active, bloquant l’activité du médicament .

Analyse Biochimique

Biochemical Properties

Balapiravir plays a crucial role in biochemical reactions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. It interacts with several enzymes and proteins, including the nonstructural protein 5 (NS5) of flaviviruses, which is essential for viral replication . The interaction between this compound and NS5 is characterized by the incorporation of the nucleoside analog into the viral RNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits viral replication, thereby reducing viral load and limiting the spread of the virus . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of cytokines and other immune-related genes, thereby impacting the host’s immune response to viral infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral RNA by the viral RNA polymerase . Once incorporated, this compound causes premature termination of the RNA chain, effectively inhibiting viral replication . Additionally, this compound may also inhibit other viral enzymes, further disrupting the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its efficacy. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained antiviral activity . Long-term effects on cellular function have been observed, including persistent inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and hematological abnormalities have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum antiviral efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is phosphorylated by cellular kinases to its active triphosphate form, which is then incorporated into viral RNA . The metabolism of this compound also involves interactions with various enzymes and cofactors, including those involved in nucleotide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall antiviral activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . This compound can also interact with binding proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within specific tissues and cells are critical for its antiviral efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it exerts its antiviral effects by inhibiting viral RNA polymerase . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antiviral activity . The precise subcellular localization of this compound can influence its efficacy and the overall outcome of antiviral therapy .

Méthodes De Préparation

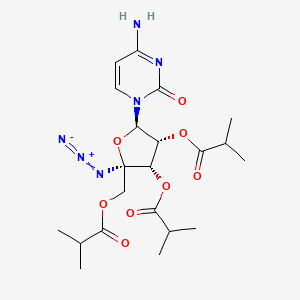

Le balapiravir est un médicament analogue nucléosidique. La voie de synthèse implique la préparation de la 4′-azidocytidine, qui est ensuite convertie en un triester d’acide isobutyrique 2′-,3′-,5′- pour améliorer la biodisponibilité . Le promédicament est efficacement converti en sa forme active, R1479, après absorption dans le tractus gastro-intestinal . Les méthodes de production industrielle impliquent généralement des processus de synthèse et de purification à grande échelle pour garantir l’efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Le balapiravir subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe azido en un groupe amine.

Substitution : Le groupe azido peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés antivirales. Il a été initialement développé pour le traitement de l’infection chronique par le virus de l’hépatite C (VHC) et a montré un effet synergique lorsqu’il était utilisé en association avec le PEG-IFNα-2a (IFN) avec ou sans ribavirine dans des études cliniques . en raison de modifications hématologiques significatives, en particulier la neutropénie, son développement a été interrompu .

En plus du VHC, le this compound a également été étudié pour son utilisation potentielle dans le traitement de la dengue. Bien qu’il ait été bien toléré dans les essais cliniques, il n’a pas modifié de manière significative la cinétique des marqueurs virologiques ni amélioré les mesures cliniques de la maladie . Malgré ces revers, le this compound reste un composé précieux pour la recherche sur les thérapies antivirales et le développement de nouveaux médicaments antiviraux.

Comparaison Avec Des Composés Similaires

Le balapiravir est similaire à d’autres médicaments analogues nucléosidiques utilisés pour la thérapie antivirale, tels que la ribavirine, le favipiravir et le dasabuvir . La structure et le mécanisme d’action uniques du this compound le différencient de ces composés. Contrairement à la ribavirine et au favipiravir, qui ont une activité antivirale plus large, le this compound cible spécifiquement la polymérase ARN du virus de l’hépatite C . Le dasabuvir, un autre inhibiteur de la polymérase ARN, a été réaffecté pour une utilisation contre le virus de la dengue, mais la conception unique du promédicament du this compound et sa conversion en R1479 le rendent distinct .

Composés similaires

Ribavirine : Un médicament antiviral à large spectre utilisé pour traiter diverses infections virales.

Favipiravir : Un médicament antiviral utilisé pour traiter la grippe et d’autres infections à virus à ARN.

Les propriétés uniques du this compound et l’inhibition spécifique de la polymérase ARN du virus de l’hépatite C en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXWOLCNTHXCLF-DXEZIKHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219098 | |

| Record name | Balapiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690270-29-2 | |

| Record name | Balapiravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balapiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balapiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

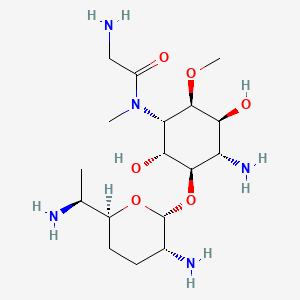

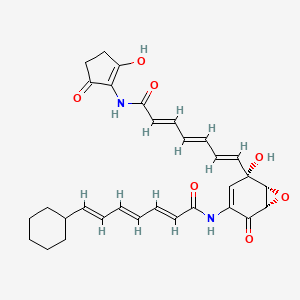

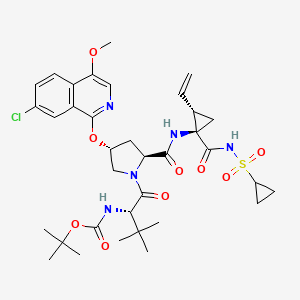

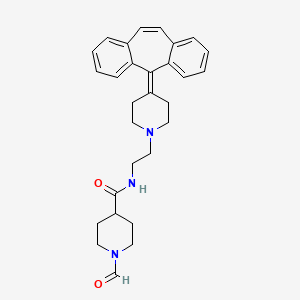

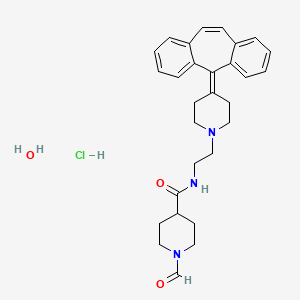

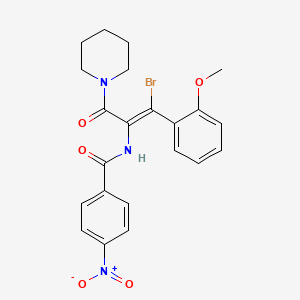

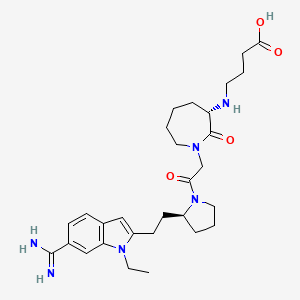

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)

![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)